molecular formula C16H13ClN8OS2 B15174090 C16H13ClN8OS2

C16H13ClN8OS2

Cat. No.: B15174090
M. Wt: 432.9 g/mol
InChI Key: HNBFGKSCBGAINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C16H13ClN8OS2 is a useful research compound. Its molecular formula is this compound and its molecular weight is 432.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13ClN8OS2

Molecular Weight

432.9 g/mol

IUPAC Name

2-[[4-amino-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H13ClN8OS2/c17-10-3-1-9(2-4-10)11-7-12(22-21-11)14-23-24-16(25(14)18)28-8-13(26)20-15-19-5-6-27-15/h1-7H,8,18H2,(H,21,22)(H,19,20,26)

InChI Key

HNBFGKSCBGAINQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C3=NN=C(N3N)SCC(=O)NC4=NC=CS4)Cl

Origin of Product

United States

Biological Activity

The compound with the molecular formula C16H13ClN8OS2 is a member of a class of organic compounds that may exhibit various biological activities. Understanding its biological activity is essential for potential applications in pharmacology, biochemistry, and medicinal chemistry. This article reviews the current knowledge regarding the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of:

  • Carbon (C) : 16 atoms
  • Hydrogen (H) : 13 atoms
  • Chlorine (Cl) : 1 atom
  • Nitrogen (N) : 8 atoms
  • Oxygen (O) : 2 atoms
  • Sulfur (S) : 2 atoms

This unique composition suggests potential interactions with biological systems, particularly through mechanisms involving nitrogen and sulfur functionalities.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . Preliminary studies indicate that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, research on related flavonoids indicates that they possess significant antibacterial effects, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/ml)Target Pathogen
Rhamnocitrin25Micrococcus luteus
Quercetin-5,3'-dimethylether25Shigella sonei
This compoundTBDTBD

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cell lines. Some studies suggest that compounds with similar structures may exhibit toxicity towards human lymphocytes, raising concerns about their safety profile. For example, certain flavonoids were noted for their limited toxicity, while others showed significant cytotoxicity at lower concentrations .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Compounds in this class have been shown to possess varying degrees of antioxidant properties. Rhamnocitrin and rhamnazin, for example, demonstrated strong antioxidant activity compared to other flavonoids . This suggests that this compound may also contribute to oxidative stress reduction in biological systems.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is noteworthy. Some related compounds exhibited higher anti-inflammatory activity than conventional anti-inflammatory drugs like mefenamic acid. This positions the compound as a candidate for further investigation in inflammatory disease models .

Study 1: Evaluation of Antimicrobial Properties

A study focused on evaluating the antimicrobial properties of various flavonoids from Combretum erythrophyllum showed that compounds related to this compound had significant antibacterial effects against multiple strains of bacteria. The findings highlighted the importance of structure-activity relationships in understanding their efficacy .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving human lymphocyte cultures, it was found that certain derivatives of compounds similar to this compound exhibited significant toxicity at lower concentrations. This necessitates careful evaluation during drug development processes to ensure safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.